molecular formula C13H8ClN3O3S B2746678 (5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate CAS No. 876547-25-0

(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate

Cat. No. B2746678
CAS RN: 876547-25-0
M. Wt: 321.74
InChI Key: MKPHKPZAEBYCAR-UHFFFAOYSA-N
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Description

The compound “(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are a class of compounds that have been shown to exhibit a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction is completed by heating under reflux for 6–8 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolopyrimidine core, which is a bicyclic system containing a thiazole ring fused with a pyrimidine ring . The compound also contains a carboxylate group attached to a chloropyridine ring .


Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines are characterized by the high reactivity of the sulfur atom in the thiazole ring . The proposed reaction mechanism involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thiazolopyrimidines are known to exhibit various biological activities. They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Future Directions

Thiazolopyrimidines, including this compound, are considered promising scaffolds for the design of new medicines . Future research could focus on further exploring the biological activities of these compounds and optimizing their interactions with biological targets . This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3S/c14-10-2-1-8(6-15-10)12(19)20-7-9-5-11(18)17-3-4-21-13(17)16-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPHKPZAEBYCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)OCC2=CC(=O)N3C=CSC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate

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